molecular formula C13H13BrN2O B2474189 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide CAS No. 1252544-36-7

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide

Cat. No. B2474189
CAS RN: 1252544-36-7
M. Wt: 293.164
InChI Key: FEWOTJBBAZEHOK-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide” is likely a solid substance . It contains a benzamide core, which is a common structure in many pharmaceutical drugs. The benzamide group is attached to a bromine atom at the 4th position, a cyanomethyl group, and a cyclopropyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography or NMR spectroscopy . The presence of the bromine atom, which is a heavy atom, might facilitate the use of X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom is a good leaving group, so it might be displaced in nucleophilic substitution reactions . The amide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point . The amide group could participate in hydrogen bonding, which might influence the compound’s solubility properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound to avoid exposure .

properties

IUPAC Name

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-8-10(14)2-5-12(9)13(17)16(7-6-15)11-3-4-11/h2,5,8,11H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWOTJBBAZEHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide

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